
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one is an organic compound characterized by its unique structure, which includes a benzylamino group, a trichloromethyl group, and a hydroxyl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one typically involves the reaction of benzylamine with a suitable trichloromethyl ketone precursor. One common method includes the following steps:
Starting Material: The process begins with the selection of a trichloromethyl ketone, such as 1,1,1-trichloroacetone.
Reaction with Benzylamine: The trichloromethyl ketone is reacted with benzylamine in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using an oxidizing agent like hydrogen peroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(Benzylamino)-1,1,1-trichloropentan-2-one or 4-(Benzylamino)-1,1,1-trichloropentanoic acid.
Reduction: Formation of 4-(Benzylamino)-1,1-dichloro-4-hydroxypentan-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloromethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with biological molecules, contributing to its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzylamino)-1,1,1-trichlorobutan-2-one: Similar structure but with a shorter carbon chain.
4-(Benzylamino)-1,1,1-trichloropentan-2-ol: Similar structure but with a hydroxyl group on a different carbon.
4-(Benzylamino)-1,1,1-trichlorohexan-2-one: Similar structure but with a longer carbon chain.
Uniqueness
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a benzylamino group with a trichloromethyl and hydroxyl group on a pentanone backbone provides a distinct chemical profile that can be exploited for various applications.
Propriétés
Numéro CAS |
839-38-3 |
|---|---|
Formule moléculaire |
C12H14Cl3NO2 |
Poids moléculaire |
310.6 g/mol |
Nom IUPAC |
4-(benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one |
InChI |
InChI=1S/C12H14Cl3NO2/c1-11(18,7-10(17)12(13,14)15)16-8-9-5-3-2-4-6-9/h2-6,16,18H,7-8H2,1H3 |
Clé InChI |
LPNOIGBZBKTOSW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C(Cl)(Cl)Cl)(NCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
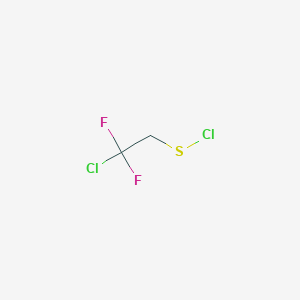
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
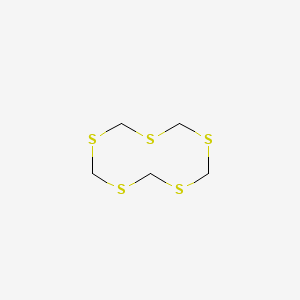
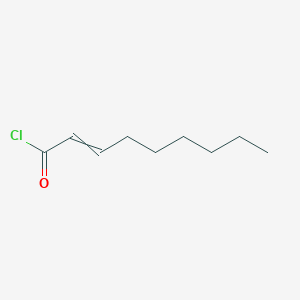
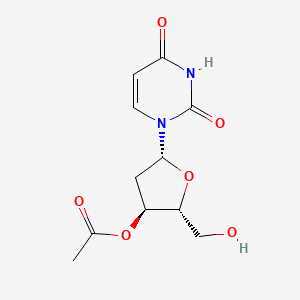
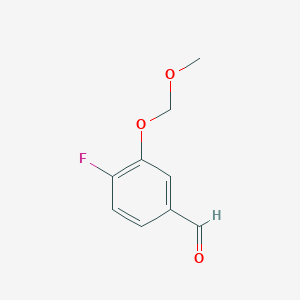
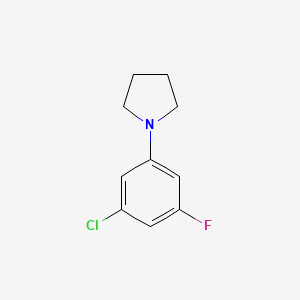
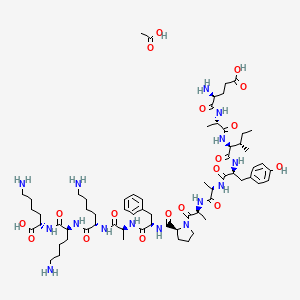
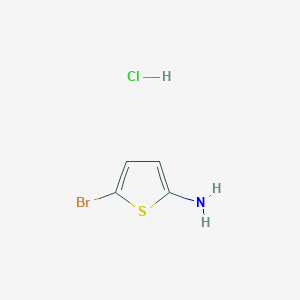
![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
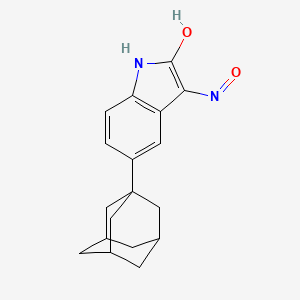
![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
